Extended Pot Life and Reduced Curing Temperature: cis-IPDA-Deficient Mixtures Outperform Standard IPDA in Epoxy Systems
In epoxy resin curing applications, isophoronediamine isomer mixtures containing less than 60% cis-isomer and more than 40% trans-isomer (i.e., cis-IPDA-deficient relative to standard industrial mixtures containing ~75% cis) unexpectedly provide extended pot life and reduced maximum curing temperature compared to previously known isomer mixtures. The cis/trans isomer ratio directly governs the reactivity profile and processing window of epoxy formulations [1].
| Evidence Dimension | Epoxy curing performance (pot life extension and curing temperature reduction) |
|---|---|
| Target Compound Data | Standard industrial IPDA contains ~75% cis-IPDA, ~25% trans-IPDA (cis/trans ≈ 3:1) |
| Comparator Or Baseline | Isomer mixtures with <60% cis-IPDA and >40% trans-IPDA (e.g., 30-50% cis, 50-70% trans) |
| Quantified Difference | Qualitative improvement: extended pot life and reduced maximum curing temperature; quantitative reduction in shrinkage problems reported for trans-enriched mixtures |
| Conditions | Epoxy resin systems based on bisphenol A diglycidyl ether (DGEBA) and similar glycidyl ethers |
Why This Matters
For procurement decisions in epoxy formulation, the cis/trans isomer ratio—not merely the chemical identity—dictates the processing window and final cured properties; selecting stereochemically defined cis-IPDA or cis-deficient mixtures enables tailored pot life and reduced exotherm.
- [1] Piana H, Huthmacher K. Use of isophoronediamine isomer mixtures in polyaddition resins. US Patent 5,373,068. 1994. View Source
